REACTION_CXSMILES
|
[OH-].[Li+].[F:3][C:4]1([F:13])[CH2:9][CH:8]([C:10]([O-:12])=[O:11])[CH2:7][CH2:6][CH2:5]1>CO.C1COCC1.O>[F:3][C:4]1([F:13])[CH2:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][CH2:6][CH2:5]1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
5,5-difluorocyclohexanecarboxylate
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
FC1(CCCC(C1)C(=O)[O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with rapid stirring at room temperature for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
to acidification to pH 2 with 2 M HCl followed by extraction with ethyl acetate (2×)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCCC(C1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |